Home > Products > Screening Compounds P27700 > N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide - 946275-20-3

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Catalog Number: EVT-3448047
CAS Number: 946275-20-3
Molecular Formula: C20H16N2O4S
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-methylbenzamide (4)

Compound Description: This compound, also known as ITMM, exhibits a high binding affinity (Ki = 13.6 nM) for the metabotropic glutamate 1 (mGlu1) receptor. [] It has been radiolabeled with carbon-11 for positron emission tomography (PET) imaging studies in both rats and monkeys. [, ] In vitro autoradiography and in vivo PET studies have demonstrated its ability to visualize and quantify mGlu1 receptors in the brain. [, ]

Relevance: Both ITMM and N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide share a common core structure consisting of a thiazole ring substituted at the 2-position with an amide and at the 4-position with an aromatic heterocycle. [] In ITMM, this heterocycle is a pyrimidine ring with an isopropylamino substituent, while in N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, it is a benzofuran ring with a methoxy substituent.

4-Halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide ([(11)C]4-6)

Compound Description: This series of compounds, incorporating halogens at the 4-position of the benzamide ring, were developed as potential PET tracers for imaging mGlu1 receptors in melanomas. [] They exhibited high tumor uptake with lower uptake in non-target tissues like the brain, making them promising candidates for melanoma diagnosis. []

Relevance: These halogenated compounds share the core thiazole-amide structure with N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide. [] They also retain the 6-(isopropylamino)pyrimidin-4-yl substituent at the 4-position of the thiazole, demonstrating variations around the benzamide moiety for targeted imaging applications.

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (6, SR 121787)

Compound Description: This compound is a non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa, a target for antithrombotic drugs. [] It acts as a prodrug, generating the active diacid metabolite SR 121566 in vivo. [] SR 121787 inhibits platelet aggregation and exhibits potent and long-lasting antithrombotic activity in animal models. []

Relevance: While structurally distinct from N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, this compound highlights the versatility of the thiazole scaffold in medicinal chemistry. [] The presence of a thiazole ring as a central structural element in both compounds emphasizes its importance in designing molecules with diverse biological activities.

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: This nitrothiazolide analogue exhibits potent in vitro activity against the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana. [] It demonstrates promising antiparasitic activity, surpassing the efficacy of reference drugs benznidazole and pentamidine. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-[11C]methoxy-N-methylbenzamide ([(11)C]6)

Compound Description: This radiolabeled compound was designed as a PET ligand for imaging mGluR1 in rodent brains. [] It displays high in vitro binding affinity for mGluR1 and shows high brain uptake in PET studies, with a distribution pattern consistent with the known mGluR1 distribution. []

Relevance: [(11)C]6 closely resembles N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide in its core structure. [] It shares the thiazole-amide motif with a 6-(isopropylamino)pyrimidin-4-yl substituent at the 4-position of the thiazole and a methoxybenzamide at the 2-position. The primary difference lies in the replacement of the phenoxyacetyl group in N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide with a methyl group in [(11)C]6.

4-[(18)F]fluoroethoxy-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([(18)F]7)

Compound Description: This compound, incorporating a fluoroethoxy group at the 4-position of the benzamide ring, was explored as a potential PET ligand for mGluR1 imaging in rodent brains. [] While it displayed weaker in vitro binding affinity compared to [(11)C]6, its development highlights efforts to optimize mGluR1 PET tracers. []

Relevance: [(18)F]7 shares the same core thiazole-amide scaffold with N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide and [(11)C]6. [] The key difference lies in the fluoroethoxy group replacing the methoxy group in [(11)C]6 and the phenoxyacetyl group in N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, further illustrating modifications of the benzamide moiety for PET ligand development.

4-[(18)F]fluoropropoxy-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([(18)F]8)

Compound Description: Similar to [(18)F]7, this compound features a fluoropropoxy group at the 4-position of the benzamide and was evaluated as a potential PET ligand for mGluR1 imaging. [] It displayed weak in vitro binding affinity for mGluR1, highlighting the importance of structural variations in ligand development. []

Relevance: [(18)F]8 structurally resembles N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, [(11)C]6, and [(18)F]7, sharing the core thiazole-amide structure and the 6-(isopropylamino)pyrimidin-4-yl substituent. [] The fluoropropoxy group at the 4-position of the benzamide further demonstrates modifications explored in designing mGluR1 PET ligands.

3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP)

Compound Description: MTEP is a highly selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). [, ] It has demonstrated efficacy in attenuating levodopa-induced dyskinesia (LID) in animal models of Parkinson's disease. [, ] Studies have shown that MTEP can suppress LID progression by modulating neuronal activity and signaling pathways within the basal ganglia. [, ]

Relevance: While MTEP does not share the same core structure as N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, both compounds highlight the importance of the thiazole ring in designing molecules with neuropharmacological activity. [, ] MTEP represents a distinct class of thiazole-containing compounds targeting a different glutamate receptor subtype, showcasing the diverse applications of thiazole-based structures in neuroscience.

2-((1E,3E)-4-(6-(11C-Methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol (11C-PBB3)

Compound Description: 11C-PBB3 is a PET probe developed for in vivo imaging of tau pathology in the human brain. [] It shows a suitable brain uptake and rapid washout from brain tissue in mice. [] 11C-PBB3 undergoes rapid photoisomerization under fluorescent light but retains its radiochemical purity in the absence of light. []

Relevance: 11C-PBB3 belongs to the benzothiazole class of compounds, sharing this structural feature with N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide. [] While the core structures differ, both compounds highlight the use of thiazole derivatives for designing imaging probes targeting specific biological processes.

4-131I-Iodo- and 4-211At-Astato-N-[4-(6-(isopropylamino)pyridine-4-yl)-1,3-thiazol-2-yl]-N-methylbenzamide (131I-IITM and 211At-AITM)

Compound Description: These radiopharmaceuticals were developed for targeted radionuclide therapy (TRT) of melanomas. [] They target the ectopic metabotropic glutamate receptor 1 (mGluR1) in melanomas, exhibiting high tumor uptake and rapid clearance from non-target organs. [] Both agents demonstrated significant melanoma growth inhibition, with 211At-AITM exhibiting superior efficacy and minimal toxicity. []

Relevance: 131I-IITM and 211At-AITM share a similar core structure with N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, featuring a thiazole ring substituted at the 2-position with a benzamide and at the 4-position with an aromatic heterocycle. [] These compounds highlight the potential of thiazole-based structures for targeted therapy applications, showcasing modifications for incorporating therapeutic radionuclides.

1-Fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

Compound Description: [18F]PM-PBB3 is an 18F-labeled PET tracer developed for in vivo imaging of tau pathologies, addressing the limitations of the 11C-labeled PBB3. [] This compound exhibits favorable properties for clinical applications, including high radiochemical yield, purity, and molar activity, and shows resistance to photoisomerization under specific lighting conditions. []

Relevance: [18F]PM-PBB3 belongs to the benzothiazole class of compounds, similar to 11C-PBB3 and N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide. [] While the core structures are distinct, the shared benzothiazole motif underscores the potential of this chemical class for developing imaging probes for neurological applications.

4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine (1)

Compound Description: This pyrimidine derivative emerged as a promising candidate for antiangiogenic activity based on in silico studies. [] Docking analysis revealed that compound (1) exhibits the lowest binding energy (-8.116 Kcal/mol) to VEGFR-2 kinase, comparable to reference drug compounds. []

Relevance: While structurally distinct from N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, compound (1) highlights the exploration of heterocyclic scaffolds in drug discovery. [] It showcases the potential of incorporating pyrimidine and selenadiazole moieties for targeting angiogenesis, a process relevant to various diseases, including cancer.

3-Amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (DD1E5)

Compound Description: DD1E5 is a potent and cellularly active inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1). [] It effectively inhibits DDAH1 activity both in vitro and in cultured cells, leading to the accumulation of asymmetric dimethylarginine (ADMA) and subsequent reduction of nitric oxide (NO) production. [] DD1E5 demonstrated antiproliferative effects in cancer cells and inhibited tumor growth in vivo by restraining angiogenesis. []

Relevance: Although structurally dissimilar to N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, DD1E5 highlights the utility of thiazole-containing compounds in targeting specific enzymes for therapeutic purposes. [] The presence of the thiazole ring in both compounds showcases the versatility of this scaffold in drug design for diverse biological targets.

4-([4-(2-Naphthyl)-1,3-thiazol-2-yl]amino)phenol (TH-848) and 4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine (TH-644)

Compound Description: TH-848 and TH-644 are aminothiazoles that act as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). [] They effectively reduce inflammation-induced prostaglandin E2 (PGE2) synthesis in vitro and demonstrate anti-inflammatory effects in vivo by ameliorating experimental periodontitis in rats. []

Relevance: While structurally different from N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, TH-848 and TH-644 emphasize the role of thiazole derivatives in anti-inflammatory drug development. [] The presence of a thiazole core in all these compounds highlights its importance in medicinal chemistry for targeting inflammatory pathways.

4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine (CYC116)

Compound Description: CYC116 is a pyrimidine derivative under development as an anti-cancer drug. [] Studies have revealed its ability to inhibit Type I hypersensitive immune responses by suppressing mast cell activation. [] CYC116 effectively inhibits mast cell degranulation, pro-inflammatory cytokine secretion, and mast cell-mediated allergic responses in mice. []

Relevance: CYC116, despite its structural difference from N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, shares the presence of a thiazole ring. [] It demonstrates the potential of thiazole-containing compounds in modulating immune responses, expanding the therapeutic applications of this chemical class beyond its traditional use in anti-infective and anti-inflammatory agents.

Overview

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that integrates multiple functional groups, including a thiazole ring, a benzofuran moiety, and a phenoxyacetamide structure. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Source

The compound can be synthesized through various methods involving the reaction of specific precursors. The synthesis typically involves the use of benzofuran derivatives, thiazole intermediates, and phenoxyacetic acid derivatives as starting materials.

Classification

This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur in its thiazole ring. It also falls under the category of pharmaceuticals due to its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can be achieved through a multi-step process. A common method includes:

  1. Formation of Thiazole: The thiazole ring is typically synthesized using a one-pot reaction involving 4-methoxyaniline and phenyl isothiocyanate in ethanol.
  2. Benzofuran Introduction: The benzofuran moiety is introduced through reactions with 2-bromoacetylbenzofuran.
  3. Final Coupling: The final product is obtained by coupling the thiazole intermediate with phenoxyacetic acid derivatives.

Technical details often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide features:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen.
  • Benzofuran Moiety: A fused aromatic structure contributing to the compound's hydrophobic characteristics.
  • Phenoxyacetamide Group: This group enhances solubility and biological activity.

Data

The molecular formula for this compound is C16_{16}H16_{16}N2_{2}O3_{3}S, with a molecular weight of approximately 320.37 g/mol.

Chemical Reactions Analysis

Reactions

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can participate in several chemical reactions:

  1. Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile in various substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitutions under appropriate conditions.
  3. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Technical details regarding these reactions include the use of catalysts and specific conditions that favor desired pathways .

Mechanism of Action

Process

The mechanism of action for N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is not fully elucidated but may involve:

  1. Enzyme Inhibition: Compounds with thiazole moieties are known to inhibit certain enzymes critical for bacterial growth.
  2. Cell Penetration: The phenoxy group may facilitate cell membrane penetration, enhancing bioavailability.

Data from studies suggest that similar compounds exhibit antibacterial activity by disrupting folate synthesis pathways in bacteria .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

Relevant analyses typically involve spectroscopy (NMR, IR) and chromatography (HPLC) for purity assessment .

Applications

Scientific Uses

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has potential applications in:

  1. Antibacterial Agents: Due to its structural features that may inhibit bacterial growth.
  2. Pharmaceutical Development: As a lead compound for developing new therapeutics targeting various diseases.
  3. Biological Research: Investigating mechanisms of action related to thiazole-containing compounds.

Research continues to explore its efficacy and safety profiles in clinical settings .

Properties

CAS Number

946275-20-3

Product Name

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

IUPAC Name

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H16N2O4S/c1-24-15-8-7-13-9-18(26-17(13)10-15)16-12-27-20(21-16)22-19(23)11-25-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22,23)

InChI Key

NMXFRVZTWHAVHY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.